Home > Products > Screening Compounds P38581 > 4-[7-(DIFLUOROMETHYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-5-YL]PHENYL METHYL ETHER
4-[7-(DIFLUOROMETHYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-5-YL]PHENYL METHYL ETHER -

4-[7-(DIFLUOROMETHYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-5-YL]PHENYL METHYL ETHER

Catalog Number: EVT-4496548
CAS Number:
Molecular Formula: C13H10F2N4O
Molecular Weight: 276.24 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

7-(Difluoromethyl)-5-(4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound belonging to the class of dihydroazolopyrimidines. [] This class of compounds is of interest in medicinal chemistry due to their potential biological activities. [, ] Research on this specific compound has focused on its neuroprotective properties and potential as an anti-Alzheimer's disease agent. []

Molecular Structure Analysis

While the provided papers do not delve into the detailed structural analysis of 7-(difluoromethyl)-5-(4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine, its structure can be inferred from its name and classification as a dihydroazolopyrimidine. [] It consists of a pyrimidine ring fused with a triazole ring, with a 4-methoxyphenyl group at the 5th position and a difluoromethyl group at the 7th position of the triazolo[1,5-a]pyrimidine scaffold.

Mechanism of Action

The mechanism of action for 7-(difluoromethyl)-5-(4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine is attributed to its ability to act as a p53 functional inhibitor. [] p53 is a protein that regulates cell cycle and apoptosis, and its levels are increased in the brains of Alzheimer's disease patients. [] By inhibiting p53, this compound counteracts the negative effects of the non-β-amyloid component (NAC) of Alzheimer's disease, particularly the increase in p53 target gene transcription, cell cycle arrest, and apoptosis. []

Applications

7-(Difluoromethyl)-5-(4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine has shown promise as a potential neuroprotective agent in Alzheimer's disease research. []

  • Neuroprotection: In a study using human neuroblastoma SH-SY5Y cells, this compound demonstrated superior neuroprotective activity compared to pifithrin-β, a known p53 inhibitor, against the toxic effects of fibrillar NAC. [] It achieved this by effectively inhibiting the transcription of p53 target genes, thus reducing the rate of NAC-induced cell death. [] This finding highlights its potential for further development as an anti-Alzheimer's disease agent.

5-chloro-7-(4-methylpiperidin-1-yl)-6-(2,4,6-trifluorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine

  • Relevance: This compound shares the core [, , ]triazolo[1,5-a]pyrimidine structure with the target compound, 7-(difluoromethyl)-5-(4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine. The variations lie in the substituents attached to this core, influencing their respective biological activities. These structural similarities often suggest similar synthetic routes and potential for analogous biological activity. This compound is mentioned in several papers focusing on fungicidal applications. [, , , ]

(5-(chloromethyl)-2-(4-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7(3H)-one) (S1-TP)

  • Compound Description: S1-TP is a novel triazolopyrimidinone derivative investigated for its potential as a drug candidate. Electrochemical studies revealed its irreversible and diffusion-controlled oxidation. It showed noteworthy interaction with double-stranded DNA, causing a negative shift in the peak potential of dsDNA. []
  • Relevance: Both S1-TP and the target compound, 7-(difluoromethyl)-5-(4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine, belong to the triazolopyrimidinone class of compounds. They share a similar core structure with a 4-methoxyphenyl group at position 5 of the triazolopyrimidine scaffold. This shared core structure and the presence of the 4-methoxyphenyl group indicate a close structural relationship. The primary difference lies in the substituent at position 7, with S1-TP having a chloromethyl group and the target compound having a difluoromethyl group. []

2-(4-methoxyphenyl)-5-(piperidinomethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7(3H)-one) (S2-TP)

  • Compound Description: S2-TP is another novel triazolopyrimidinone derivative studied alongside S1-TP for its potential use as a drug candidate. Like S1-TP, it exhibited irreversible and diffusion-controlled electrochemical oxidation. S2-TP also interacted with double-stranded DNA, causing a negative shift in its peak potential. []
  • Relevance: S2-TP shares the triazolopyrimidinone core structure and the 4-methoxyphenyl substituent at the 5th position with 7-(difluoromethyl)-5-(4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine. The difference lies in the substituent at the 7th position, where S2-TP has a piperidinomethyl group. Despite this difference, the shared core structure and the presence of the 4-methoxyphenyl group suggest a close structural relationship. []

2-(4-methoxyphenyl)-5-(morpholinomethyl)-[1,2,4]triazolo[1,5-a] pyrimidin-7(3H)-one) (S3-TP)

  • Compound Description: S3-TP is the third triazolopyrimidinone derivative investigated for its drug development potential in the study that explored S1-TP and S2-TP. Unlike the other two, S3-TP displayed adsorption-controlled electron transfer during electrochemical analysis. It also interacted with double-stranded DNA, leading to a negative shift in the dsDNA peak potential. []
  • Relevance: S3-TP is closely related to 7-(difluoromethyl)-5-(4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine, sharing the core triazolopyrimidinone structure and the 4-methoxyphenyl group at the 5th position. Similar to S1-TP and S2-TP, the difference lies in the substituent at the 7th position, with S3-TP having a morpholinomethyl group instead of a difluoromethyl group. The shared core and 4-methoxyphenyl substituent indicate a significant structural similarity between the two compounds. []

2-(4-methoxyphenyl)-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine

  • Compound Description: Identified through a pharmacophore-based virtual screening using a pifithrin-β analog as a reference, this compound displayed neuroprotective characteristics against the toxic effects of the fibrillar non-β-amyloid component (NAC) in a cellular model of Alzheimer's disease. It functioned by inhibiting p53 target gene transcription, ultimately reducing NAC-induced cell death at a rate exceeding that of pifithrin-β. []
  • Relevance: While sharing the 4-methoxyphenyl substituent with the target compound, this compound differs significantly in its core structure, incorporating a pyrazolotriazolopyrimidine scaffold. This structure distinguishes it from the target compound's triazolopyrimidine core. Despite this, the shared substituent and presence within a study focused on identifying molecules with potential therapeutic benefits in neurodegenerative diseases highlight a relationship based on shared chemical space and potential biological activity. []

Properties

Product Name

4-[7-(DIFLUOROMETHYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-5-YL]PHENYL METHYL ETHER

IUPAC Name

7-(difluoromethyl)-5-(4-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine

Molecular Formula

C13H10F2N4O

Molecular Weight

276.24 g/mol

InChI

InChI=1S/C13H10F2N4O/c1-20-9-4-2-8(3-5-9)10-6-11(12(14)15)19-13(18-10)16-7-17-19/h2-7,12H,1H3

InChI Key

AEGYHZSBCJAIRC-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C2=NC3=NC=NN3C(=C2)C(F)F

Canonical SMILES

COC1=CC=C(C=C1)C2=NC3=NC=NN3C(=C2)C(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.